4-Amino-3-hydroxybenzenesulfonamide

Description

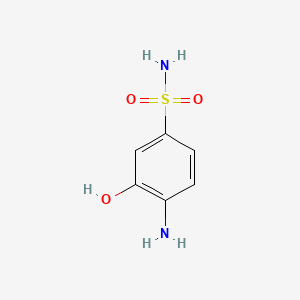

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGBNEDFDIDTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189439 | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-76-9 | |

| Record name | 2-Aminophenol-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-hydroxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzenesulfonamide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and dyestuffs.[1] Its molecular structure, featuring an aminophenol core with a sulfonamide moiety, provides a versatile scaffold for the development of novel therapeutic agents, including carbonic anhydrase inhibitors.[1] This guide provides a comprehensive, in-depth exploration of the primary synthesis pathway for this compound, offering not just a methodology, but a scientific narrative that explains the rationale behind each experimental step. This document is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process with a deep understanding of the underlying chemical principles.

The most well-established and industrially viable route to this compound commences with 2-nitrochlorobenzene. This multi-step synthesis involves a sequence of classical organic transformations: chlorosulfonation, amidation, nucleophilic aromatic substitution (hydroxylation), and nitro group reduction. Each stage of this pathway has been optimized to ensure high yields and purity of the final product.

Core Synthesis Pathway: From 2-Nitrochlorobenzene to this compound

The synthesis of this compound is a four-step process, each with its own set of critical parameters and considerations. This section will detail each transformation, providing both the procedural steps and the scientific justification for the chosen conditions.

A [label="2-Nitrochlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Chloro-3-nitrobenzenesulfonyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Chloro-3-nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4-Hydroxy-3-nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label=" Chlorosulfonic acid (ClSO3H) ", color="#34A853"]; B -> C [label=" Aqueous Ammonia (NH3·H2O) ", color="#EA4335"]; C -> D [label=" Sodium Hydroxide (NaOH) ", color="#FBBC05"]; D -> E [label=" Iron (Fe) / Acetic Acid (CH3COOH) ", color="#4285F4"]; }

Figure 1: Overall synthesis pathway of this compound.

Step 1: Chlorosulfonation of 2-Nitrochlorobenzene

The initial step involves the electrophilic aromatic substitution of 2-nitrochlorobenzene with chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. The nitro group is a meta-director, while the chloro group is an ortho-, para-director. The sulfonation occurs para to the chloro group due to its stronger activating effect and steric hindrance at the ortho positions.

Experimental Protocol:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with chlorosulfonic acid (4 molar equivalents relative to 2-nitrochlorobenzene).

-

Slowly add 2-nitrochlorobenzene (1 molar equivalent) to the chlorosulfonic acid with vigorous stirring, maintaining the temperature between 25-30 °C using a water bath.

-

After the addition is complete, gradually heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.[2] The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude 4-chloro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from petroleum ether to obtain a product with a purity of over 99%.[2]

Causality and Self-Validation:

-

Excess Chlorosulfonic Acid: The use of a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

Temperature Control: The initial slow addition and temperature control are crucial to prevent an uncontrolled exothermic reaction. The subsequent heating to 120 °C is necessary to achieve a reasonable reaction rate.[2]

-

Work-up: Quenching the reaction mixture on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride. Thorough washing with water is essential to remove any residual acids.

-

Purity Assessment: The purity of the product can be confirmed by its melting point (expected to be around 59-61 °C) and spectroscopic analysis (¹H NMR and IR).[2]

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with ammonia. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

Experimental Protocol:

-

In a suitable reaction vessel, suspend the purified 4-chloro-3-nitrobenzenesulfonyl chloride in a solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product, 4-chloro-3-nitrobenzenesulfonamide, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the product under vacuum.

Causality and Self-Validation:

-

Reaction Conditions: The use of an excess of ammonia ensures the complete conversion of the sulfonyl chloride. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

Purification: The product is generally obtained in high purity after filtration and washing. Further purification can be achieved by recrystallization from ethanol if necessary.

-

Characterization: The identity and purity of the sulfonamide can be confirmed by melting point determination and spectroscopic methods.

Step 3: Hydroxylation of 4-Chloro-3-nitrobenzenesulfonamide

This step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a hydroxide ion. The presence of the electron-withdrawing nitro and sulfonamide groups in the ortho and para positions, respectively, activates the aromatic ring towards nucleophilic attack.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzenesulfonamide in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux (around 100-110 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, 4-hydroxy-3-nitrobenzenesulfonamide, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Causality and Self-Validation:

-

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing groups facilitate the attack of the hydroxide nucleophile. The reaction requires elevated temperatures to overcome the activation energy for the substitution on an aromatic ring.

-

Work-up: Acidification of the reaction mixture protonates the phenoxide intermediate, leading to the precipitation of the desired product.

-

Purity Check: The purity of the product can be assessed by its melting point and spectroscopic analysis.

Step 4: Reduction of 4-Hydroxy-3-nitrobenzenesulfonamide

The final step is the reduction of the nitro group to an amino group to yield this compound. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.[3] This method is preferred for its selectivity and milder conditions compared to other reduction methods like catalytic hydrogenation, which might affect other functional groups.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-hydroxy-3-nitrobenzenesulfonamide in a mixture of water and acetic acid.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Gradually add iron powder to the hot suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Cool the filtrate in an ice bath. The product, this compound, will crystallize out.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from hot water or a water-ethanol mixture.

Causality and Self-Validation:

-

Reducing Agent: Iron in acetic acid is a classic and reliable reagent for the reduction of aromatic nitro compounds.[3] The acidic medium facilitates the reaction.

-

Work-up: Hot filtration is necessary to remove the insoluble iron oxides and unreacted iron. The product crystallizes upon cooling due to its lower solubility in the cold solvent.

-

Final Product Characterization: The identity and purity of the final product should be confirmed by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data Summary

| Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 1 | 4-Chloro-3-nitrobenzenesulfonyl chloride | 2-Nitrochlorobenzene | 1:4 (to Chlorosulfonic acid) | 120 | 4 | ~82 | >99 (after recrystallization)[2] |

| 2 | 4-Chloro-3-nitrobenzenesulfonamide | 4-Chloro-3-nitrobenzenesulfonyl chloride | 1:excess (to Ammonia) | 0-25 | 2-3 | >90 | >98 |

| 3 | 4-Hydroxy-3-nitrobenzenesulfonamide | 4-Chloro-3-nitrobenzenesulfonamide | 1:excess (to NaOH) | 100-110 | 4-6 | ~85 | >97 |

| 4 | This compound | 4-Hydroxy-3-nitrobenzenesulfonamide | 1:excess (to Fe) | 70-80 | 2-3 | ~90 | >99 (after recrystallization) |

Experimental Workflow Visualization

subgraph "cluster_0" { label = "Step 1: Chlorosulfonation"; style=filled; color="#F1F3F4"; A [label="Mix 2-Nitrochlorobenzene\nand Chlorosulfonic Acid"]; B [label="Heat to 120°C for 4h"]; C [label="Quench on Ice"]; D [label="Filter and Wash"]; E [label="Recrystallize from\nPetroleum Ether"]; A -> B -> C -> D -> E; }

subgraph "cluster_1" { label = "Step 2: Amidation"; style=filled; color="#F1F3F4"; F [label="Suspend Sulfonyl Chloride\nin Dichloromethane"]; G [label="Add Aqueous Ammonia\nat 0°C"]; H [label="Stir at Room Temp"]; I [label="Filter and Wash"]; F -> G -> H -> I; }

subgraph "cluster_2" { label = "Step 3: Hydroxylation"; style=filled; color="#F1F3F4"; J [label="Dissolve Sulfonamide\nin NaOH(aq)"]; K [label="Reflux for 4-6h"]; L [label="Acidify with HCl"]; M [label="Filter and Wash"]; J -> K -> L -> M; }

subgraph "cluster_3" { label = "Step 4: Reduction"; style=filled; color="#F1F3F4"; N [label="Suspend Nitro Compound\nin Acetic Acid/Water"]; O [label="Add Iron Powder\nat 70-80°C"]; P [label="Reflux for 2-3h"]; Q [label="Hot Filter"]; R [label="Crystallize and Filter"]; N -> O -> P -> Q -> R; }

E -> F [style=invis]; I -> J [style=invis]; M -> N [style=invis]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes. In case of spills, neutralize with a suitable agent like sodium bicarbonate.

-

Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.

-

Exothermic Reactions: The chlorosulfonation and amidation steps are exothermic. Proper temperature control is essential to prevent runaway reactions.

-

Acidic and Basic Solutions: Handle strong acids and bases with care.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound. By providing detailed experimental protocols, explaining the chemical principles behind each step, and emphasizing safety, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The self-validating nature of the described protocols, through clear characterization checkpoints, ensures that researchers can confidently produce this important chemical intermediate with high purity and yield.

References

- Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem. (n.d.).

- Bloch, H. S. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S.

- Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Huagong Shikan, 24(1), 1-3.

- Fierz-David, H. E., & Blangey, L. (1952). Grundlegende Operationen der Farbenchemie. Springer-Verlag.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(15), 8286.

- o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. (n.d.).

- Takeda, K., et al. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. U.S.

- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(2), 118-120.

- Gowda, B. T., & Hart, H. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Ammonolysis. Taylor & Francis. (n.d.).

- 3-Amino-4-hydroxybenzenesulfonic acid. PubChem. (n.d.).

- Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(48), 16792-16795.

- Fishwick, B. R., & Taylor, D. (1989). Method for reducing aromatic nitro groups.

- Barman, P., & Bhattacharjee, T. (2010). Solvent Free Reduction of Aromatic Nitro Compounds With Alumina Supported Iron Powder and Acetic Acid Under Microwave Irradiation. Canadian Journal on Chemical Engineering & Technology, 1(1), 1-4.

- Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

- 4-Chloro-3-nitrobenzenesulfonamide. PubChem. (n.d.).

- Sharma, C. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.

- Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

Sources

An In-depth Technical Guide to 4-Amino-3-hydroxybenzenesulfonamide: Structure, Properties, and Significance in Drug Metabolism

Introduction

4-Amino-3-hydroxybenzenesulfonamide, a key metabolite of the foundational antibacterial agent sulfanilamide, represents a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. Its chemical architecture, featuring a sulfonamide moiety ortho to a hydroxyl group and para to an amino group, dictates its physicochemical properties and biological interactions. Understanding the nuances of this compound is critical not only for elucidating the metabolic pathways of sulfonamide drugs but also for investigating the mechanisms behind idiosyncratic drug reactions, such as hypersensitivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, offering field-proven insights for its application in research and development.

Chemical Structure and Physicochemical Properties

The structural arrangement of functional groups on the benzene ring of this compound is pivotal to its chemical behavior. The electron-donating amino and hydroxyl groups influence the electron density of the aromatic ring, while the electron-withdrawing sulfonamide group impacts its acidity and reactivity.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 3588-76-9[1]

-

Synonyms: 3-Hydroxysulfanilamide, 2-Aminophenol-5-sulfonamide[1]

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃S | [1] |

| Molecular Weight | 188.21 g/mol | [1] |

| Melting Point | ≥150°C | [2] |

| Boiling Point | 451.5°C at 760 mmHg | [2] |

| Density | 1.580 g/cm³ | [2] |

| XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Appearance | White or light brown crystalline powder | [2] |

Synthesis Protocol: A Validated Approach

A robust synthesis of this compound can be achieved through a multi-step process starting from o-nitrochlorobenzene. This pathway, detailed in patent literature, ensures a high yield and purity of the final product. The causality behind each step is crucial for understanding and optimizing the reaction.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology: [3][4]

-

Chlorosulfonation:

-

Step 1a (Sulfonation): o-Nitrochlorobenzene is reacted with chlorosulfonic acid. The strong electrophilic nature of chlorosulfonic acid facilitates the introduction of a sulfonic acid group onto the aromatic ring, yielding 4-chloro-3-nitrobenzene-sulfonic acid.

-

Step 1b (Chlorination): The resulting sulfonic acid is then treated with thionyl chloride to convert the sulfonic acid group into a more reactive sulfonyl chloride group, forming 4-chloro-3-nitrobenzenesulfonyl chloride. This two-step approach for chlorosulfonation is reported to improve yield and reduce the consumption of chlorosulfonic acid.

-

-

Ammoniation: The 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with concentrated ammonia water. The nucleophilic ammonia displaces the chloride on the sulfonyl group to form 4-chloro-3-nitrobenzenesulfonamide.

-

Hydrolysis: The chloro-substituted intermediate is subjected to hydrolysis using a sodium hydroxide solution. This step replaces the chlorine atom with a hydroxyl group, yielding sodium 2-nitro-4-sulfamoylphenoxide.

-

Reduction: The nitro group of the phenoxide intermediate is reduced to an amino group. This is typically achieved using a reducing agent such as iron powder in an acidic medium.

-

Acidification and Isolation: The reaction mixture is then acidified to protonate the phenoxide and precipitate the final product, this compound. The product is then isolated by filtration and can be further purified by recrystallization.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, as well as exchangeable protons from the amino, hydroxyl, and sulfonamide groups.

-

Aromatic Protons (δ 6.5-8.0 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns (doublets and doublets of doublets) will be influenced by the electronic effects of the three different substituents.[2][5][6]

-

Amino Group Protons (-NH2): A broad singlet is expected, typically in the range of δ 3.5-5.0 ppm. The chemical shift can vary with solvent and concentration.[5]

-

Hydroxyl Proton (-OH): A broad singlet, the position of which is highly dependent on solvent, temperature, and hydrogen bonding, generally appearing between δ 4.0-7.0 ppm for phenols.[7]

-

Sulfonamide Protons (-SO2NH2): A broad singlet for the two protons, typically observed downfield, often above δ 7.0 ppm, due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretching (Amino and Sulfonamide): Two bands are expected in the 3300-3500 cm-1 region for the symmetric and asymmetric stretching of the primary amine. The sulfonamide N-H stretch may also appear in this region.

-

O-H Stretching (Phenolic): A broad absorption band is anticipated in the 3200-3600 cm-1 region, indicative of hydrogen bonding.

-

S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1300-1350 cm-1 and a symmetric stretch around 1150-1180 cm-1.

-

C=C Stretching (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm-1 region.

Mass Spectrometry (Predicted):

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure.

-

Molecular Ion Peak (M+): Expected at m/z 188.

-

Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonamides is the loss of SO2 (64 Da).[8] Other likely fragmentations would involve the loss of ammonia (NH₃) and water (H₂O).

Applications and Biological Significance

The primary significance of this compound lies in its role as a metabolite of sulfanilamide and other related sulfonamide antibiotics.

Metabolite of Sulfanilamide:

Following administration, sulfanilamide undergoes phase I metabolism, primarily hydroxylation, in the liver. One of the major metabolites formed is this compound (also referred to as 3-hydroxysulfanilamide in metabolic studies).[9] The introduction of the hydroxyl group increases the water solubility of the drug, facilitating its renal excretion.[10]

Pharmacological Activity and Toxicological Implications:

The formation of hydroxylated metabolites can significantly alter the pharmacological and toxicological profile of a drug.[10] While the parent sulfonamides are known for their antibacterial activity, their metabolites are often less active or inactive. However, these metabolites, particularly hydroxylamines which can be formed from further oxidation, are implicated in the pathogenesis of sulfonamide hypersensitivity reactions.[11] These reactive metabolites can act as haptens, binding to proteins and triggering an immune response.[12][13] Therefore, the study of this compound is crucial for understanding and potentially mitigating adverse drug reactions associated with sulfonamide antibiotics.[14][15][16]

Conclusion

This compound is a molecule of considerable importance in the field of drug development and medicinal chemistry. Its well-defined chemical structure and properties, coupled with a reproducible synthesis pathway, make it an accessible compound for further research. As a key metabolite of sulfanilamide, its study provides invaluable insights into the metabolic fate of sulfonamide drugs and the mechanisms underlying their associated hypersensitivity reactions. For researchers and scientists, a thorough understanding of this compound is essential for the development of safer and more effective therapeutic agents.

References

- PrepChem. Synthesis of 4-aminobenzenesulfonamide.

- ResearchGate. Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis.

- PubMed Central (PMC). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds.

- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

- Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka.

- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- Chemchart. This compound (3588-76-9).

- National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Library of Medicine.

- PubMed. Sulfonamide Hypersensitivity: Fact and Fiction.

- PubMed. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides.

- PubMed. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice.

- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- Google Patents. CN103483230B - The preparation method of p-aminobenzenesulfonamide.

- PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

- ResearchGate. Sulfonamide allergy and cross-reactivity.

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- University College London. Chemical shifts.

- PubChem. 2-Aminophenol-5-sulfonamide.

- Oregon State University. 1H NMR Chemical Shift.

- PubChem. 2-Aminophenol-4-sulfonamide.

- PubMed Central (PMC). The metabolism of sulphonamides: 3. The detection of 3-hydroxysulphanilamide in the urine of hospital patients treated with sulphanilamide.

- InstaNANO. FTIR Functional Group Database Table with Search.

- PubMed Central (PMC). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.

- NHS Specialist Pharmacy Service. Managing medicines for people with sulfonamide allergy.

- DovePress. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.

- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.

Sources

- 1. 2-Aminophenol-5-sulfonamide | C6H8N2O3S | CID 77139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

- 4. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of sulphonamides: 3. The detection of 3-hydroxysulphanilamide in the urine of hospital patients treated with sulphanilamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

A Comprehensive Spectroscopic Guide to 4-Amino-3-hydroxybenzenesulfonamide for Researchers and Drug Development Professionals

The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized compounds. 4-Amino-3-hydroxybenzenesulfonamide is a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its utility as a precursor for carbonic anhydrase inhibitors highlights its significance in targeting diseases like cancer.[1] A thorough understanding of its spectroscopic signature is therefore crucial for any research and development endeavor involving this compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features. Furthermore, it provides standardized experimental protocols for acquiring this data, ensuring reproducibility and reliability in your laboratory.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The predicted spectra are based on the analysis of substituent effects on the benzene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the exchangeable protons of the amino, hydroxyl, and sulfonamide groups. The solvent of choice for this analysis is typically DMSO-d₆, as it can solubilize the polar compound and allow for the observation of exchangeable protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration and temperature dependent. |

| ~7.2 - 7.4 | Singlet (broad) | 2H | SO₂NH₂ | The sulfonamide protons are exchangeable and often appear as a broad singlet. |

| ~7.1 | Doublet | 1H | H-6 | This proton is ortho to the sulfonamide group and meta to the amino group. |

| ~6.8 | Doublet of doublets | 1H | H-2 | This proton is ortho to both the amino and sulfonamide groups. |

| ~6.7 | Doublet | 1H | H-5 | This proton is ortho to the hydroxyl group and meta to the sulfonamide group. |

| ~4.9 - 5.2 | Singlet (broad) | 2H | NH₂ | The amino group protons are exchangeable and their chemical shift can vary. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-3 | Carbon attached to the electron-donating amino group, shifted downfield. |

| ~145 | C-4 | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~135 | C-1 | Quaternary carbon attached to the electron-withdrawing sulfonamide group. |

| ~125 | C-6 | Carbon ortho to the sulfonamide group. |

| ~118 | C-2 | Carbon ortho to the amino and sulfonamide groups. |

| ~115 | C-5 | Carbon ortho to the hydroxyl group. |

Rationale for Predictions: The electron-donating amino and hydroxyl groups will cause an upfield shift (lower ppm) for the ortho and para carbons, while the electron-withdrawing sulfonamide group will cause a downfield shift (higher ppm). The predicted values are estimations and may vary in an experimental setting. Data from the isomer 3-Amino-4-hydroxybenzenesulfonamide can be referenced for comparison of the chemical shift ranges.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be rich with information due to the presence of multiple functional groups.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3500 | Medium-Strong | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| 3200 - 3400 | Medium-Strong | N-H stretching | Sulfonamide (-SO₂NH₂) |

| 3200 - 3600 | Broad | O-H stretching | Phenolic Hydroxyl (-OH) |

| ~1600 & ~1475 | Medium-Strong | C=C stretching | Aromatic Ring |

| 1300 - 1350 | Strong | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1150 - 1180 | Strong | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Ion | Rationale |

| 189.03 | [M+H]⁺ | Protonated molecular ion (C₆H₈N₂O₃S, Exact Mass: 188.02) |

| 172.03 | [M-NH₂]⁺ | Loss of the amino group. |

| 124.03 | [M-SO₂]⁺ | Loss of sulfur dioxide. |

| 108.04 | [M-SO₂NH₂]⁺ | Loss of the sulfonamide group. |

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump.

-

Analysis: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity for the molecular ion.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental spectroscopic principles and data from structurally similar molecules, researchers can confidently approach the characterization of this important medicinal chemistry scaffold. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results. This foundational knowledge is critical for accelerating drug discovery and development programs that utilize this versatile compound.

References

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.

- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.

- Syntheses, spectroscopic investigation and electronic properties of two sulfonamide deriv

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. PubChem.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.

Sources

A Technical Guide to the Biological Activity of 3-Amino-4-hydroxybenzenesulfonamide: A Versatile Scaffold for Carbonic Anhydrase Inhibition

Executive Summary

3-Amino-4-hydroxybenzenesulfonamide is a cornerstone scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the development of potent carbonic anhydrase (CA) inhibitors. Its unique chemical architecture, featuring a primary sulfonamide group essential for zinc binding in the CA active site, alongside amino and hydroxyl moieties for further functionalization, makes it an invaluable starting point for drug discovery. This technical guide provides an in-depth analysis of its biological activity, focusing on the mechanism of CA inhibition and its therapeutic implications, particularly in oncology. We will detail the established experimental protocols for characterizing its derivatives, from quantifying enzyme binding affinity to assessing cellular activity, and explore the structure-activity relationships that guide the rational design of next-generation therapeutics.

Introduction to 3-Amino-4-hydroxybenzenesulfonamide: A Privileged Scaffold

3-Amino-4-hydroxybenzenesulfonamide (CAS: 98-32-8) is an aromatic sulfonamide that has garnered significant interest in pharmaceutical research. While it has applications as an intermediate in the synthesis of dyes and sulfonamide antibiotics, its principal value lies in its utility as a pharmacophore for targeting a critical class of metalloenzymes: the carbonic anhydrases.[1][2]

Chemical Profile

-

IUPAC Name: 3-amino-4-hydroxybenzenesulfonamide

-

Molecular Formula: C₆H₈N₂O₃S

-

Key Features: The molecule's activity is anchored by the primary sulfonamide (-SO₂NH₂) group. This moiety is the quintessential zinc-binding group for CA inhibitors. The amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring provide reactive handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and isoform selectivity.[2]

Significance as a Pharmacophore

The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions within the molecule provides a favorable starting point for developing derivatives with improved pharmacokinetic (ADME) profiles.[2] Its structure serves as a foundational template for designing inhibitors that can systematically probe the active site of various CA isoforms, guiding the development of more effective and targeted drugs.[2]

Primary Mechanism of Action: Inhibition of Carbonic Anhydrases

The biological activity of 3-amino-4-hydroxybenzenesulfonamide and its derivatives is predominantly mediated through the inhibition of carbonic anhydrases.[3][4]

The Carbonic Anhydrase Superfamily

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] In humans, there are 12 catalytically active isoforms (e.g., CA I, II, IV, IX, XII) that play crucial roles in physiological processes ranging from pH regulation and respiration to aqueous humor secretion in the eye.[3][4] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.[3][4]

Molecular Interactions at the Active Site

The inhibitory action of sulfonamides is well-characterized. The primary sulfonamide group is deprotonated and coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function. The inhibitor is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200.[5]

Therapeutic Applications & Preclinical Evidence

The versatility of the 3-amino-4-hydroxybenzenesulfonamide scaffold has enabled the development of derivatives with promising activity in several therapeutic areas.

Anticancer Activity

A primary focus of research has been the development of anticancer agents targeting tumor-associated isoforms CA IX and XII.[6] These isoforms are highly overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and chemoresistance.[5][6]

-

Mechanism: By inhibiting CA IX/XII, these compounds can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and subsequent apoptosis. This approach can also sensitize tumors to conventional chemotherapies.

-

Preclinical Evidence: Novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and evaluated against various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[1][7] Studies have demonstrated that these compounds can reduce cancer cell viability in both 2D monolayer and more physiologically relevant 3D spheroid cultures.[1][2]

Antiglaucoma Potential

CA inhibitors are clinically used as antiglaucoma agents.[3] They work by reducing the secretion of aqueous humor in the eye, which lowers intraocular pressure. The 3-amino-4-hydroxybenzenesulfonamide scaffold is a relevant starting point for designing novel topical CA inhibitors with improved properties compared to existing drugs like dorzolamide.[8]

Experimental Protocols for Biological Characterization

A multi-step, systematic approach is required to validate the biological activity of novel 3-amino-4-hydroxybenzenesulfonamide derivatives. This workflow integrates biophysical, cellular, and structural methods.

Protocol: Determining Binding Affinity via Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to measure the binding affinity of a compound to a target protein by monitoring changes in its thermal stability.

-

Causality: When a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization results in an increase in the protein's melting temperature (Tₘ). The magnitude of this thermal shift (ΔTₘ) is proportional to the binding affinity. This assay is a self-validating system as a dose-dependent shift in Tₘ confirms a specific interaction.

-

Methodology:

-

Reagent Preparation: Prepare a solution of the purified recombinant human CA isoform (e.g., CA IX) at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Compound Preparation: Serially dilute the test compound (derivative of 3-amino-4-hydroxybenzenesulfonamide) to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: In a 96-well or 384-well PCR plate, add the CA protein solution, the fluorescent dye, and the test compound to each well. Include a no-ligand control (DMSO vehicle).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic cores, causing a sharp increase in fluorescence.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (inflection point) is the Tₘ. Calculate the ΔTₘ for each compound concentration relative to the control. Fit the data to a dose-response curve to determine the dissociation constant (Kₑ).[1][7]

-

Protocol: Assessing Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Causality: This protocol validates the functional consequence of CA inhibition. The choice of cell lines is critical. For instance, MDA-MB-231 is selected as it is a model for triple-negative breast cancer known to upregulate CA IX under hypoxic conditions, making it a relevant system to test CA IX inhibitors. A reduction in the conversion of MTT to formazan by metabolically active cells indicates cytotoxicity or a cytostatic effect.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37 °C, 5% CO₂). For hypoxia studies, place cells in a hypoxic chamber (1% O₂).

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).[2][7]

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-4-hydroxybenzenesulfonamide core has yielded valuable insights into the structural requirements for potent and selective CA inhibition.

| Derivative Group | Modification | Impact on Activity | Reference |

| Schiff Bases | Condensation of the 3-amino group with various aromatic aldehydes. | The electronic properties of the aldehyde substituent significantly influence activity. Electron-withdrawing or donating groups can modulate binding affinity. | [1][2] |

| Aminoketones | Introduction of different aminoketone fragments. | Substituent changes in this group significantly affect the observed affinity for different CA isoenzymes. A phenyl substituent showed strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV. | [1] |

| β-Alanine Derivatives | Addition of a β-alanine fragment to the 3-amino position. | These derivatives have been synthesized and their crystal structures in complex with CAI and CAII have been determined, providing a clear picture of their binding mode. | [1][2] |

| Imidazole Derivatives | Cyclization of precursors to form imidazole-2-one rings. | Some imidazole derivatives were found to reduce the viability of cancer spheroids, indicating good penetration and activity in 3D tumor models. Interestingly, some compounds showed activity despite not binding strongly to CAs, suggesting alternative mechanisms. | [1][2] |

Conclusion and Future Directions

3-Amino-4-hydroxybenzenesulfonamide is a validated and highly tractable scaffold for the design of potent carbonic anhydrase inhibitors. Its primary biological activity is centered on the inhibition of these key enzymes, with significant therapeutic potential in oncology and ophthalmology. The established workflows for characterization, from biophysical assays to cellular and structural studies, provide a robust framework for advancing derivatives from initial hits to clinical candidates.

Future research should focus on leveraging detailed structural information to design derivatives with enhanced isoform selectivity. Targeting tumor-specific CA IX and XII while sparing ubiquitously expressed isoforms like CA I and II is a critical goal to minimize potential side effects. Furthermore, exploring novel applications for this scaffold, such as in the development of antibiofilm agents or dual-target inhibitors, represents an exciting frontier for drug discovery.

References

- Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Center for Biotechnology Information.

- Petrikaitė, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- Zheng, Y-J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.

- Al-Amiery, A. A., et al. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health.

- Al-Shabib, N. A., et al. (2025). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. PubMed.

- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.

- Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.

- Tumosienė, I., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of 4-Amino-3-hydroxybenzenesulfonamide"

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3-hydroxybenzenesulfonamide

Authored by: A Senior Application Scientist

Foreword

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this esteemed class of compounds, this compound emerges as a particularly valuable building block. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups, imparts distinct electronic and steric properties that have been adeptly exploited in the design of targeted inhibitors. This guide provides a comprehensive exploration of the core mechanism of action of this compound and its derivatives, with a primary focus on their interaction with carbonic anhydrases. We will delve into the molecular underpinnings of this interaction, the structure-activity relationships that govern inhibitory potency and selectivity, and the experimental methodologies employed to elucidate these intricate mechanisms. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this important pharmacological scaffold.

The Central Mechanism: Inhibition of Carbonic Anhydrases

The principal mechanism of action for this compound and its chemical relatives is the potent inhibition of a superfamily of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes are ubiquitous in the human body and play a critical role in a wide array of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1]

There are at least 12 catalytically active CA isoforms in humans, each with a distinct tissue distribution and physiological function.[1] This isoform diversity allows for the targeted development of inhibitors for specific disease states. For instance, CA II and CA IV are involved in aqueous humor secretion in the eye, making them targets for antiglaucoma agents.[2][3] Conversely, tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic solid tumors and represent promising targets for anticancer therapies.[4]

The inhibitory action of sulfonamides is predicated on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) situated at the core of the CA active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The affinity and selectivity of a given sulfonamide inhibitor are dictated by the specific interactions between its chemical moieties and the amino acid residues lining the active site cavity of different CA isoforms.

Molecular Interactions and Binding Mode

The this compound scaffold provides a robust framework for high-affinity binding to the CA active site. X-ray crystallography studies of related benzenesulfonamides complexed with various CA isoforms have revealed a conserved binding motif.[5][6] The sulfonamide group (—SO₂NH₂) is the critical zinc-binding group. Upon entering the active site, the sulfonamide is deprotonated, and the resulting anion coordinates directly with the catalytic Zn²⁺ ion.

Beyond this primary interaction, the benzene ring and its substituents form a network of hydrogen bonds and van der Waals contacts with residues in the active site, which are crucial for both binding affinity and isoform selectivity. The 4-amino and 3-hydroxyl groups of the core scaffold can act as both hydrogen bond donors and acceptors, enabling specific interactions with the hydrophilic and hydrophobic pockets of the active site.

Caption: Binding of this compound to the CA active site.

Structure-Activity Relationships and Derivative Synthesis

The this compound core is a versatile starting point for the synthesis of a vast array of derivatives with tailored pharmacological profiles.[6][7] The amino group, in particular, serves as a convenient handle for chemical modification, allowing for the introduction of various substituents to explore the chemical space around the active site and enhance interactions with specific CA isoforms.

For example, the condensation of the amino group with aromatic aldehydes can yield Schiff bases, while acylation can introduce amide functionalities.[6][7] These modifications can significantly impact the inhibitor's affinity and selectivity. The general synthetic approach often involves standard organic chemistry transformations, enabling the systematic exploration of structure-activity relationships (SAR).[5][6]

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Methodologies for Mechanistic Elucidation

A critical aspect of understanding the mechanism of action is the quantitative measurement of inhibitor binding to its target protein. The Fluorescent Thermal Shift Assay (FTSA) is a robust and widely used method for this purpose.[6][7][8]

Protocol: Fluorescent Thermal Shift Assay (FTSA)

-

Protein and Dye Preparation: Prepare a solution of the target carbonic anhydrase isoform at a concentration of 10 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well. Then, add the serially diluted compound solutions to the respective wells. Include control wells with protein-dye and DMSO only.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence intensity in each well.

-

Data Analysis: As the protein unfolds due to thermal denaturation, the fluorescent dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of an inhibitor stabilizes the protein, resulting in an increase in the Tm. The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a suitable binding model to determine the dissociation constant (Kd).[6][7]

Caption: Step-by-step workflow for the Fluorescent Thermal Shift Assay.

Therapeutic Implications and Quantitative Data

The development of isoform-selective CA inhibitors based on the this compound scaffold holds significant therapeutic promise. By fine-tuning the chemical structure, it is possible to achieve potent inhibition of disease-relevant CA isoforms while sparing others, thereby minimizing off-target effects.[5] The table below summarizes the binding affinities (dissociation constants, Kd) of representative aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide for several human CA isoforms, illustrating the potential for achieving isoform selectivity.[6]

| Compound | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |

| Aminoketone 10 | 0.14 | 0.17 | 3.1 | 0.38 | 1.1 |

Data sourced from Reference[6].

These data highlight how modifications to the core scaffold can yield compounds with nanomolar to low-micromolar affinities for various CA isoforms, underscoring the therapeutic potential of this chemical class.

Conclusion

The mechanism of action of this compound is firmly rooted in its ability to effectively inhibit carbonic anhydrases. This action is mediated by the coordination of its sulfonamide group to the catalytic zinc ion within the enzyme's active site. The inherent chemical tractability of the this compound scaffold makes it an exemplary starting point for the rational design of potent and isoform-selective CA inhibitors. A thorough understanding of the molecular interactions, guided by robust experimental methodologies, continues to drive the development of novel therapeutic agents based on this versatile framework for a range of diseases, from glaucoma to cancer.

References

- G. Dudutienė, et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17842.

- C. T. Supuran, et al. (2002). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(1), 9-18.

- I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.

- I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.

- C. T. Supuran, et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 81-89.

- PubChem. (n.d.). 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Pharma sourcing.

- I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

- G. Dudutienė, et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2489.

- I. Tumosienė, et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate.

Sources

- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 2. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Aminohydroxybenzenesulfonamide Isomers: Key Intermediates in Chemical Synthesis

This guide provides a comprehensive technical overview of aminohydroxybenzenesulfonamide, a vital chemical intermediate. It is essential to note a distinction between two primary isomers: 4-Amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) and the more extensively documented 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) . Due to the wealth of available research and industrial application data, this document will primarily focus on the latter, while providing comparative information for the former where available. This guide is intended for researchers, chemists, and professionals in drug development and material science, offering insights into synthesis, applications, and chemical properties.

Part 1: Core Chemical Identity and Physicochemical Properties

The aminohydroxybenzenesulfonamide structure, which incorporates amino, hydroxyl, and sulfonamide functional groups on a benzene ring, is a versatile scaffold for chemical synthesis. The relative positions of these groups dictate the molecule's reactivity and subsequent applications.

Below is a comparison of the key properties of the two main isomers.

| Property | 3-Amino-4-hydroxybenzenesulfonamide | This compound |

| CAS Number | 98-32-8[1][2][3] | 3588-76-9[4][5][6] |

| IUPAC Name | 3-amino-4-hydroxybenzene-1-sulfonamide[1][2] | This compound[6] |

| Synonyms | 2-Aminophenol-4-sulfonamide, 4-Hydroxymetanilamide[1][2] | 2-Aminophenol-5-sulfonamide, 3-Hydroxysulfanilamide[6] |

| Molecular Formula | C₆H₈N₂O₃S[1][7] | C₆H₈N₂O₃S[5][6] |

| Molecular Weight | 188.20 g/mol [2][7][8] | 188.21 g/mol [6] |

| Appearance | Off-white or light brown feathery crystals[9] | Solid[4] |

| LogP | -0.694[2] | -0.5[6] |

Chemical Structures

The distinct placement of the functional groups is visualized below. This structural difference is fundamental to their unique chemical behaviors.

Part 2: Industrial Synthesis of 3-Amino-4-hydroxybenzenesulfonamide

The manufacturing of 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) is a multi-step process that has been refined for industrial-scale production. The common pathway begins with o-nitrochlorobenzene and proceeds through several key transformations.[9][10]

Synthesis Workflow Diagram

The following diagram illustrates the established industrial synthesis route.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[9][11]

Step 1 & 2: Chlorosulfonation

-

Rationale: This two-step process introduces the sulfonamide precursor. Direct sulfonation followed by chlorination with thionyl chloride is more efficient and reduces the consumption of chlorosulfonic acid compared to a one-step process.[9]

-

Procedure: a. Charge a reactor with chlorosulfonic acid. Over 1-2 hours, gradually add o-nitrochlorobenzene while maintaining the temperature. b. Heat the mixture (e.g., to 110°C) for several hours to complete the sulfonation reaction, yielding 4-chloro-3-nitrobenzene sulfonic acid.[11] c. Cool the solution (e.g., to 70°C) and add thionyl chloride to convert the sulfonic acid into 4-chloro-3-nitrobenzenesulfonyl chloride.[11]

Step 3: Ammoniation

-

Rationale: The sulfonyl chloride is highly reactive towards nucleophiles. Ammonia displaces the chloride to form the sulfonamide group.

-

Procedure: a. Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in an appropriate solvent system (e.g., water). b. Add concentrated ammonia water at a controlled temperature (e.g., below 20°C). c. Allow the reaction to proceed for several hours to yield 2-Nitrochlorobenzene-4-sulfonamide (alternative name for 4-chloro-3-nitrobenzenesulfonamide).[9]

Step 4: Hydrolysis

-

Rationale: The chlorine atom on the benzene ring is replaced by a hydroxyl group via nucleophilic aromatic substitution, facilitated by heating in a strong base.

-

Procedure: a. Heat the product from the previous step in an aqueous sodium hydroxide solution (e.g., at 100°C).[10] This reaction forms 3-Nitro-4-hydroxybenzenesulfonamide.

Step 5: Reduction

-

Rationale: The nitro group is reduced to a primary amino group. Catalytic reduction using iron filings in a slightly acidic medium is a common and cost-effective industrial method.

-

Procedure: a. Create a suspension of the nitro compound in water. b. Add iron filings and a small amount of acid (e.g., HCl) to initiate the reaction. c. Heat the mixture to drive the reduction. Upon completion, the final product, 3-Amino-4-hydroxybenzenesulfonamide, is isolated by filtration and purification.[10]

Part 3: Key Applications and Derivatization Reactions

The true value of 3-Amino-4-hydroxybenzenesulfonamide lies in its role as a versatile building block.

Application in the Dye Industry

This compound is a cornerstone intermediate in the synthesis of azo dyes. The aromatic amino group serves as a reactive site for diazotization, which can then be coupled with other aromatic compounds (coupling components) to create a wide spectrum of colors used in textiles and printing.[10] It is a precursor for various acid, neutral, and reactive dyes.[9][10]

Significance in Pharmaceutical Development

The sulfonamide moiety is a well-known pharmacophore. 3-Amino-4-hydroxybenzenesulfonamide provides a scaffold for developing new therapeutic agents.[12]

-

Carbonic Anhydrase (CA) Inhibitors: Derivatives of this molecule are actively researched as inhibitors of carbonic anhydrase isoforms.[13][14] Certain isoforms, like CA IX, are overexpressed in hypoxic tumors and represent promising targets for anticancer therapies.[15] The sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.

-

Somatostatin Receptor Antagonists: It is a key reagent used in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R), which has implications for various endocrinological and oncological conditions.[10][13][16]

-

Antibiotics: Historically, the broader class of sulfonamides formed the first generation of effective systemic antibiotics. This molecule serves as a precursor for synthesizing modern sulfa drugs.

Example Derivatization: Schiff Base Formation

A common strategy to explore structure-activity relationships (SAR) is the synthesis of Schiff bases by reacting the primary amino group with various aldehydes.[13][16]

Experimental Protocol: General Synthesis of Schiff Bases

-

Rationale: Condensation of the primary amine with an aldehyde forms an imine (Schiff base), allowing for the introduction of diverse substituents to probe their effect on biological activity.

-

Procedure: a. Dissolve 3-Amino-4-hydroxybenzenesulfonamide in a suitable solvent, such as propan-2-ol.[13] b. Add an equimolar amount of the desired aromatic aldehyde. c. Heat the mixture at reflux for 1-2 hours.[13] d. Cool the reaction mixture to allow the Schiff base product to precipitate. e. Isolate the product by filtration and purify by recrystallization.

Part 4: Safety, Handling, and Analysis

Proper handling of 3-Amino-4-hydroxybenzenesulfonamide is crucial for laboratory safety.

Hazard Identification

Information from Safety Data Sheets (SDS) indicates the following primary hazards.

| Hazard Class | GHS Classification | Precaution |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A[17] | H319: Causes serious eye irritation.[17] |

| Acute Toxicity | Harmful if swallowed/inhaled (potential)[17] | H302/H332[17] |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas, or use a closed system.[18]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[18][19]

-

Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[18][19]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 3-Amino-4-hydroxybenzenesulfonamide. A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed for effective separation.[2]

Conclusion